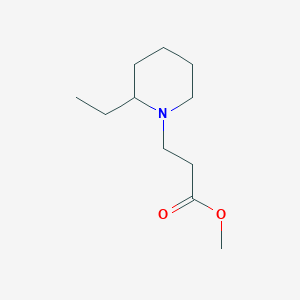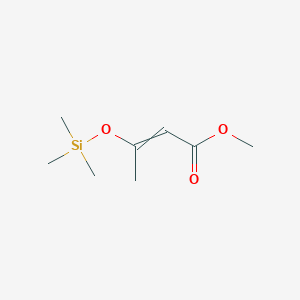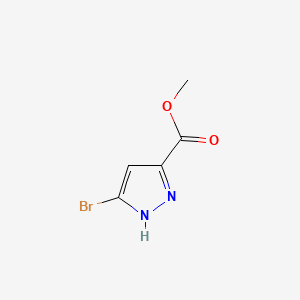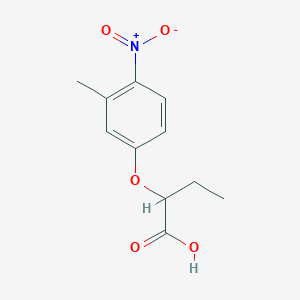![molecular formula C6H6N4O B3022560 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 35523-67-2](/img/structure/B3022560.png)
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
概要
説明
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound with the molecular formula C6H6N4O and a molecular weight of 150.1380 . This compound is part of the triazolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a triazole ring fused to a pyrimidine ring, with a methyl group at the 5-position and a hydroxyl group at the 7-position .
作用機序
Target of Action
Similar compounds have been found to interact with various biological targets, such asHIV TAR RNA and Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) , which play crucial roles in viral replication and malaria parasite survival, respectively.
Mode of Action
It’s suggested that it may exert its effects bybinding to its targets , thereby inhibiting their function . For instance, by binding to HIV TAR RNA, it could potentially interfere with the replication of the HIV virus .
Biochemical Pathways
Based on its potential targets, it could be involved in theHIV replication pathway and the pyrimidine biosynthesis pathway in Plasmodium falciparum .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl2) in supercritical carbon dioxide (200 bar) under solvent-free conditions . This method is efficient and environmentally friendly, producing the desired compound in good yields.
Another approach involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . This regioselective one-step synthesis is facilitated by the use of specific reaction conditions that favor the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of supercritical carbon dioxide and catalytic amounts of ZnCl2 is particularly advantageous for industrial applications due to its scalability and reduced environmental impact .
化学反応の分析
Types of Reactions
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazole and pyrimidine rings can undergo reduction reactions to form dihydro derivatives.
Substitution: The methyl group at the 5-position can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution of the methyl group can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .
科学的研究の応用
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has numerous scientific research applications, including:
類似化合物との比較
Similar Compounds
Similar compounds to 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol include other triazolopyrimidines, such as:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a triazole ring fused to a pyrimidine ring, with specific functional groups at the 5- and 7-positions. This unique structure contributes to its diverse chemical reactivity and broad range of biological activities, making it a valuable compound for scientific research and industrial applications .
特性
IUPAC Name |
5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)7-3-8-10/h2-3H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVVMIXYILXINW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051918, DTXSID2074035 | |
| Record name | 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2503-56-2, 35523-67-2 | |
| Record name | (1,2,4)Triazolo(1,5-a)pyrimidin-7-ol, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002503562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-(1,2,4)triazolo(1,5-a)pyrimidin-7(1H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035523672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2503-56-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511493 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2503-56-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-s-triazolo[1,5-a]pyrimidin-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.915 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-(1,2,4)TRIAZOLO(1,5-A)PYRIMIDIN-7(1H)-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J13JT2L1BY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 7-Hydroxy-5-methyl-1,3,4-triazaindolizine?
A1: 7-Hydroxy-5-methyl-1,3,4-triazaindolizine, also referred to as 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, is an organic compound with the molecular formula C6H6N4O. Its molecular weight is 150.14 g/mol. While specific spectroscopic data is not detailed in the provided research, the compound's structure features both nitrogen-containing heterocycles and a hydroxyl group, offering diverse coordination sites for metal ions.
Q2: How does 7-Hydroxy-5-methyl-1,3,4-triazaindolizine behave as a ligand in coordination compounds?
A: Research indicates that 7-Hydroxy-5-methyl-1,3,4-triazaindolizine can act as a multidentate ligand, coordinating with metal ions through its nitrogen atoms and the hydroxyl group. For example, in the presence of cobalt(II) ions, it forms a pentanuclear cluster where the ligand bridges multiple metal centers. [] This coordination ability can lead to the formation of diverse frameworks with intriguing structural properties and potential applications in areas like catalysis.
Q3: What are the reported catalytic properties of compounds containing 7-Hydroxy-5-methyl-1,3,4-triazaindolizine?
A: A cobalt(II) compound incorporating 7-Hydroxy-5-methyl-1,3,4-triazaindolizine as a ligand has been shown to act as a visible-light-driven photocatalyst for the degradation of methylene blue. [] While the exact mechanism is still under investigation, this finding suggests potential applications of these coordination compounds in environmental remediation, particularly in the degradation of organic pollutants.
Q4: What computational chemistry studies have been conducted on this compound and its derivatives?
A: Density Functional Theory (DFT) calculations have been employed to investigate the corrosion inhibition properties of this compound on carbon steel in acidic environments. [] This study provides insights into the molecule's electronic structure and its interaction with metal surfaces, aiding in understanding its potential as a corrosion inhibitor.
Q5: Are there any studies investigating the biological activity of complexes containing 7-Hydroxy-5-methyl-1,3,4-triazaindolizine?
A: Yes, a supramolecular zinc(II) complex incorporating 7-Hydroxy-5-methyl-1,3,4-triazaindolizine as a ligand has been investigated for its therapeutic potential in treating diabetic ocular complications. [] While the specific mechanism of action is still under investigation, preliminary findings suggest potential benefits, highlighting the need for further research in this area.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride](/img/structure/B3022477.png)





![[2-Methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine](/img/structure/B3022488.png)


![(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-pyrrolidin-1-ylmethanone](/img/structure/B3022494.png)
![7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3022495.png)



